molecular formula C17H17Cl2NO5S B352770 Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate CAS No. 873674-02-3

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate

Cat. No.: B352770
CAS No.: 873674-02-3
M. Wt: 418.3g/mol
InChI Key: VNXCBPVQXLRDJJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoate ester linked to a sulfonamide group, which is further substituted with dichloro and ethoxy groups on the phenyl ring. Its unique structure imparts specific chemical and physical properties that are valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloro-4-ethoxyaniline and ethyl 4-aminobenzoate.

    Sulfonylation: The 2,5-dichloro-4-ethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also emphasizes cost-effectiveness, safety, and environmental considerations, such as minimizing waste and using greener solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Hydrolysis: Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Corresponding amine derivatives if nitro groups are present.

Scientific Research Applications

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for designing novel pharmaceuticals with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions or hydrophobic contacts. These interactions can disrupt normal biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate can be compared with other sulfonamide and benzoate derivatives:

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Ethyl 4-aminobenzoate:

    2,5-Dichloro-4-ethoxyaniline: A precursor in the synthesis of various dyes and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial domains.

Properties

IUPAC Name

ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO5S/c1-3-24-15-9-14(19)16(10-13(15)18)26(22,23)20-12-7-5-11(6-8-12)17(21)25-4-2/h5-10,20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXCBPVQXLRDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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